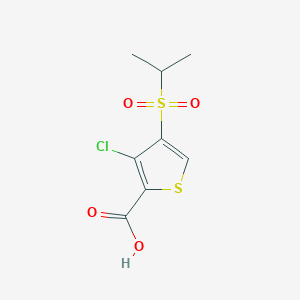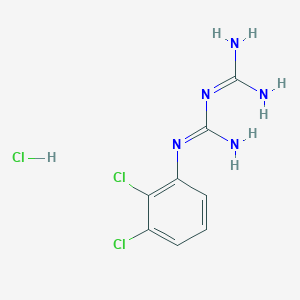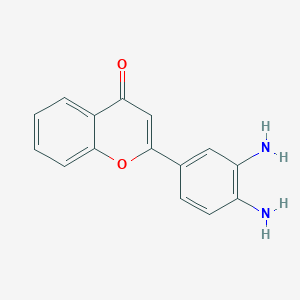
But-3-en-2-yl 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-en-2-yl 2-hydroxypropanoate is a chemical compound with the molecular formula C7H10O3. It is also known as 2-Butenyl 2-hydroxypropanoate or Crotonyl glycolate. This compound can be synthesized by esterification of crotonic acid with glycolic acid. It has been found to have potential applications in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
But-3-en-2-yl 2-hydroxypropanoate has been found to have potential applications in scientific research. It has been used as a precursor for the synthesis of other compounds such as 2-butenyl-2-methylpropanoate, which has been found to have anti-cancer properties. It has also been used in the synthesis of polymers and resins, which have potential applications in drug delivery systems.
Mecanismo De Acción
The mechanism of action of But-3-en-2-yl 2-hydroxypropanoate is not fully understood. However, it has been found to inhibit the growth of cancer cells in vitro. It is believed that the compound may inhibit the activity of enzymes involved in cell division, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been found to have low toxicity and is not harmful to human cells. It has also been found to be stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of But-3-en-2-yl 2-hydroxypropanoate for lab experiments include its low toxicity and stability under normal laboratory conditions. However, its limited solubility in water and other solvents can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on But-3-en-2-yl 2-hydroxypropanoate. Some of these include:
1. Further studies on the mechanism of action of the compound to understand its anti-cancer properties.
2. Synthesis of analogs of the compound to improve its solubility and potency.
3. Development of drug delivery systems using polymers and resins synthesized from the compound.
4. Investigation of the compound's potential applications in other areas such as agriculture and food science.
Conclusion:
In conclusion, this compound is a compound with potential applications in scientific research. Its unique properties make it a useful precursor for the synthesis of other compounds and polymers. Further research is needed to fully understand its mechanism of action and potential applications in other areas.
Métodos De Síntesis
The synthesis of But-3-en-2-yl 2-hydroxypropanoate involves the esterification of crotonic acid with glycolic acid. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 60-70°C and is completed within a few hours. The product is then purified by distillation to obtain a pure compound.
Propiedades
Número CAS |
171089-58-0 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
but-3-en-2-yl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-4-5(2)10-7(9)6(3)8/h4-6,8H,1H2,2-3H3 |
Clave InChI |
URWZCRABWPAGFC-UHFFFAOYSA-N |
SMILES |
CC(C=C)OC(=O)C(C)O |
SMILES canónico |
CC(C=C)OC(=O)C(C)O |
Sinónimos |
Propanoic acid, 2-hydroxy-, 1-methyl-2-propenyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



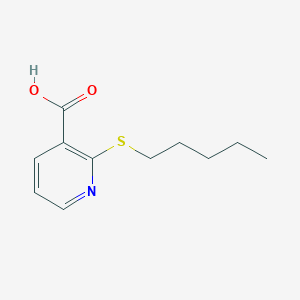
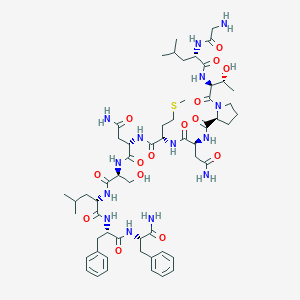
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)
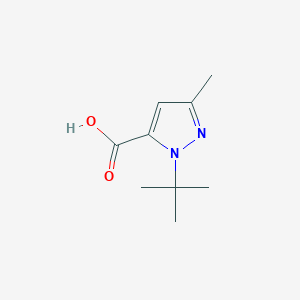
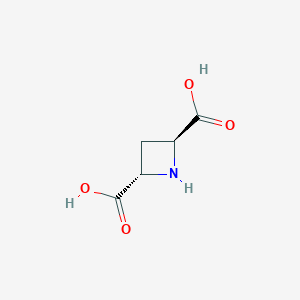
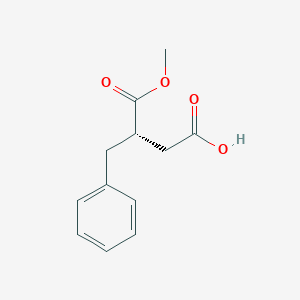
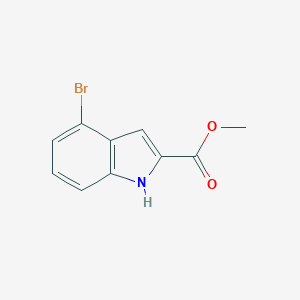
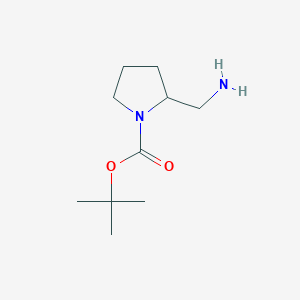
![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
